2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol
CAS No.: 1280786-67-5
Cat. No.: VC0087744
Molecular Formula: C7H8ClFN2O
Molecular Weight: 190.602
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1280786-67-5 |
|---|---|
| Molecular Formula | C7H8ClFN2O |
| Molecular Weight | 190.602 |
| IUPAC Name | 2-[(5-chloro-3-fluoropyridin-2-yl)amino]ethanol |
| Standard InChI | InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) |
| Standard InChI Key | VEFGPFBKFFVDEQ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1F)NCCO)Cl |
Introduction
Physical and Chemical Properties
Molecular Information and Physical Properties
Based on structural analysis and comparison with related compounds, the following properties can be estimated for 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol:
| Property | Value (Estimated) |
|---|---|
| Molecular Formula | C7H8ClFN2O |
| Molecular Weight | 190.60 g/mol |
| Physical State | Solid at room temperature |
| Appearance | Crystalline solid |
| Boiling Point | ~305-310°C (estimated from analogous compounds) |
| Melting Point | ~130-150°C |
| Density | ~1.4-1.5 g/cm³ |
The physical properties are estimated by comparison with structurally similar compounds such as 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethan-1-ol, which has a reported boiling point of 307.8±42.0°C and density of 1.489±0.06 g/cm³ .
Solubility and Chemical Reactivity
The compound is expected to exhibit:
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Good solubility in polar organic solvents (methanol, ethanol, DMSO, acetonitrile)
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Moderate solubility in less polar solvents (dichloromethane, chloroform)
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Limited solubility in water, likely enhanced at acidic pH due to protonation of the pyridine nitrogen
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Potential for hydrogen bonding interactions through both the amino and hydroxyl groups
The reactivity profile is influenced by:
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Nucleophilic substitution potential at halogenated positions under appropriate conditions
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Hydrogen bonding capability through the aminoethanol moiety
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Possible oxidation of the primary alcohol group
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Reduced electron density in the pyridine ring due to electron-withdrawing halogens
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic approaches can be employed to prepare 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol:
Nucleophilic Aromatic Substitution
The most direct approach likely involves nucleophilic aromatic substitution (SNAr) of 2-halo-5-chloro-3-fluoropyridine with ethanolamine:
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2-Chloro-5-chloro-3-fluoropyridine + NH2CH2CH2OH → 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol + HCl
This reaction is facilitated by the electron-withdrawing effects of the halogen substituents, particularly the fluorine atom, which activates the pyridine ring toward nucleophilic attack.
Alternative Synthetic Pathways
Other potential synthetic routes may involve:
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Halogenation of pre-functionalized aminopyridines
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Cross-coupling reactions with appropriate precursors
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Directed C-H functionalization of simpler pyridine derivatives
Reaction Conditions and Considerations
Optimal reaction conditions for the SNAr approach typically include:
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Polar aprotic solvents such as DMF, DMSO, or acetonitrile
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Base (K2CO3, Et3N) to neutralize generated HCl
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Moderate heating (60-100°C)
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Reaction time of 4-24 hours depending on reactivity
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Inert atmosphere (N2, Ar) to prevent oxidative side reactions
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy would reveal:
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Aromatic proton signal from the pyridine ring (δ ~7.5-8.5 ppm)
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Two methylene groups of the ethanol chain (δ ~3.3-3.8 ppm)
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Exchangeable protons from -NH and -OH groups (δ variable, depending on conditions)
19F NMR would show a characteristic signal for the fluorine substituent, providing valuable information for structural confirmation.
13C NMR would display:
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Carbon signals from the pyridine ring with characteristic splitting due to F and N coupling
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Two methylene carbon signals from the ethanol chain
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Carbon signals with characteristic shifts due to the adjacent heteroatoms
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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O-H stretching (~3300-3500 cm⁻¹)
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N-H stretching (~3300-3400 cm⁻¹)
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C-H stretching (~2900-3000 cm⁻¹)
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C=N and C=C stretching (~1400-1600 cm⁻¹)
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C-F stretching (~1000-1400 cm⁻¹)
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C-Cl stretching (~600-800 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would reveal:
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Molecular ion peak corresponding to the molecular weight (m/z ≈ 190)
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Isotope pattern characteristic of chlorine-containing compounds
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Fragment ions corresponding to loss of CH2OH, NH-CH2-CH2-OH, etc.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for:
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Purity assessment
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Reaction monitoring
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Quantitative analysis
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Separation from structural isomers
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